molecular formula C8H14N2O3 B2881678 1-(Methylcarbamoyl)piperidine-4-carboxylic acid CAS No. 1094413-31-6

1-(Methylcarbamoyl)piperidine-4-carboxylic acid

Cat. No.: B2881678
CAS No.: 1094413-31-6
M. Wt: 186.211
InChI Key: XCXXOQIGAOCJFQ-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a methylcarbamoyl group (-CONHCH₃) at the 1-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXXOQIGAOCJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Methylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a compound with applications in biological research, particularly in the synthesis of biologically active molecules. It has a role as a reactant in creating antitubercular agents and aminopyrazine. Additionally, it serves as a building block in the development of various pharmaceutical compounds .

Scientific Research Applications

  • ** изучения ингибиторов SARS-CoV PLpro**: this compound is used in studies of SARS-CoV PLpro inhibitors . These inhibitors are relevant in the development of antiviral drugs effective against infections caused by both SARS-CoV and HCoV-NL63 .
  • Development of Amino Acid Analogs : Piperidine amino acid analogs have been synthesized for studying the renal tubular transport and the effects on the excretion of amino acids . These analogs help to understand the interactions between basic and neutral amino acids during transport .
  • Synthesis of Non-Metabolizable Amino Acid Analogs : Researchers have synthesized a series of non-metabolizable amino acid analogs built on the piperidine ring system to study the transport of cationic amino acids .
  • ** Mimicking Amino Acid Actions**: The compound is used to test its ability to mimic the action of arginine and lysine in stimulating the release of insulin and glucagon from the pancreas .

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Property This compound 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
Log S (Solubility) -2.65 (predicted) -2.51 -3.12
TPSA (Ų) 75.6 70.1 68.9
GI Absorption High Moderate Low
BBB Permeability Moderate Low High

Data Sources :

  • The target compound’s predicted Log S (-2.65) suggests moderate aqueous solubility, comparable to ethoxycarbonyl analogs .
  • The benzyl-substituted derivative exhibits reduced solubility (Log S = -3.12) due to increased hydrophobicity .
  • Topological polar surface area (TPSA) correlates with membrane permeability; lower TPSA values (e.g., 68.9 Ų for benzyl derivatives) favor BBB penetration .

Enzyme Inhibition

  • PDE5 Inhibitors: Derivatives like 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid () demonstrate potent PDE5 inhibition, highlighting the role of piperidine-carboxylic acid scaffolds in targeting phosphodiesterases .
  • Carbapenemase Inhibition : Piperidine-4-carboxylic acid derivatives with triazine substituents (e.g., Compound CDD-000163 in ) are explored as OXA-48 carbapenemase inhibitors, emphasizing structural versatility .

Prodrug Potential

  • Nipecotic acid prodrugs () utilize similar piperidine-carboxylic acid backbones for enhanced bioavailability, suggesting applications for the target compound in CNS drug delivery .

Narcotic Derivatives

  • Complex derivatives like 1-(3-cyano-3,3-diphenylpropyl)-4-(1-piperidino)-piperidine-4-carboxylic acid amide () are regulated as narcotics, underscoring the importance of substituent choice in biological activity .

Biological Activity

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14N2O3
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate, which involves controlled conditions to ensure the desired product formation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor or activator of specific enzymes and receptors, influencing several biological pathways. The precise molecular targets can vary depending on the application context, but its role in enzyme inhibition is particularly notable.

Biological Activities

  • Antiviral Activity :
    • Recent studies have evaluated piperidine derivatives for their antiviral properties, particularly against coronaviruses. While this compound has not been directly tested against SARS-CoV-2, related compounds in the piperidine class have shown inhibitory effects on viral proteases, suggesting a similar potential for this compound .
  • Antitubercular Agents :
    • The compound is involved in the synthesis of biologically active molecules aimed at combating tuberculosis. Its structural features allow it to participate in the development of new antitubercular agents, enhancing therapeutic options against resistant strains.
  • Protein Kinase Inhibition :
    • Research indicates that derivatives of this compound can act as inhibitors for various protein kinases, including those involved in cancer progression. The specificity and potency of these inhibitors are under investigation to optimize their therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindings
AntiviralSARS-CoV-2 Main ProteaseModest inhibition observed in related compounds
AntitubercularMycobacterium tuberculosisSynthesis of new agents ongoing
Protein Kinase InhibitionVarious kinases (e.g., VEGFR-2)Potential inhibitors identified

Case Study: Antiviral Potential

In a study focusing on a series of piperidine derivatives, compounds structurally related to this compound demonstrated low micromolar activity against influenza A/H1N1 virus and showed promise against other viruses like HCoV-229E. The mechanism involved binding to viral proteases, which are critical for viral replication .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Methylcarbamoyl)piperidine-4-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxylic acid with methyl isocyanate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane . To maximize purity:
  • Use stoichiometric control to avoid side reactions (e.g., over-acylation).
  • Purify via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: 5% methanol in dichloromethane).
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) shows characteristic signals: δ 1.5–1.7 ppm (piperidine CH2), δ 2.8 ppm (N–CH3), δ 3.4 ppm (piperidine N–CH2), and δ 12.1 ppm (carboxylic acid –COOH) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carbamate) and ~2500–3000 cm1^{-1} (carboxylic acid O–H) confirm functional groups .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for purity assessment (>95%) and molecular ion detection (m/z 214.2 [M+H]+^+) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer :
  • Prepare a stock solution in DMSO (10–50 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO for cell-based assays .
  • For poor solubility, use co-solvents (e.g., PEG-400) or formulate as a sodium salt by treating with NaOH (1 eq.) .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive inhibition .
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., metalloproteases) based on the carboxylic acid and carbamide moieties .
  • Mutagenesis : Validate binding residues (e.g., catalytic Zn2+^{2+} in MMPs) via site-directed mutagenesis and IC50 comparison .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer :
  • Assess bioavailability : Measure plasma concentration via LC-MS after oral administration in rodent models .
  • Evaluate metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., esterase cleavage) .
  • Optimize prodrug derivatives : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability .

Q. What computational approaches are suitable for predicting SAR (Structure-Activity Relationship) modifications?

  • Methodological Answer :
  • QSAR modeling : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity .
  • Free-energy perturbation (FEP) : Simulate the impact of methyl → ethyl substitution on binding affinity .
  • ADMET prediction : Employ SwissADME to optimize logP (target: 1–3) and reduce hERG liability .

Q. What protocols are recommended for assessing in vitro toxicity in primary cell lines?

  • Methodological Answer :
  • MTT assay : Treat HepG2 cells with 1–100 µM compound for 24–72 hours; calculate CC50 .
  • ROS detection : Use DCFH-DA staining in neuronal cells (SH-SY5Y) to evaluate oxidative stress .
  • CYP inhibition : Screen against CYP3A4/2D9 isoforms via luminescent assays (e.g., Promega P450-Glo) .

Q. How can chemical stability be improved for long-term storage?

  • Methodological Answer :
  • Lyophilization : Prepare a lyophilized powder under vacuum (store at -20°C in argon atmosphere) .
  • Degradation studies : Expose to accelerated conditions (40°C/75% RH for 6 months); monitor via HPLC for hydrolysis products .

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